![molecular formula C22H29N5O3 B3957558 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3957558.png)
1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine
Overview
Description
1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, also known as MNPA, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective serotonin receptor agonist and has been investigated for its use in the treatment of various neurological disorders.
Mechanism of Action
1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that regulates the release of serotonin in the brain. By binding to this receptor, 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine enhances the activity of serotonin, which is known to play a crucial role in the regulation of mood, anxiety, and stress.
Biochemical and physiological effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine can modulate the activity of various neurotransmitter systems in the brain, including dopamine, norepinephrine, and glutamate. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for these disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is its high selectivity and affinity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of mood and anxiety. However, 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. One area of interest is the development of more potent and selective analogs of 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine that could be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of the 5-HT1A receptor in the regulation of other physiological processes, such as appetite and pain perception. Additionally, the use of 1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine as a tool for studying the mechanisms of action of other serotonin receptor agonists could provide valuable insights into the regulation of mood and anxiety.
Scientific Research Applications
1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-23-9-11-25(12-10-23)19-5-8-21(27(28)29)22(17-19)26-15-13-24(14-16-26)18-3-6-20(30-2)7-4-18/h3-8,17H,9-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYRCCVTXSYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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